molecular formula C21H32N2O3 B6909449 N-(1-tert-butylpiperidin-4-yl)-2-(oxolan-2-ylmethoxy)benzamide

N-(1-tert-butylpiperidin-4-yl)-2-(oxolan-2-ylmethoxy)benzamide

Cat. No.: B6909449
M. Wt: 360.5 g/mol
InChI Key: QWDTZLBGHXVGHE-UHFFFAOYSA-N
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Description

N-(1-tert-butylpiperidin-4-yl)-2-(oxolan-2-ylmethoxy)benzamide is a synthetic organic compound that belongs to the class of benzamides

Properties

IUPAC Name

N-(1-tert-butylpiperidin-4-yl)-2-(oxolan-2-ylmethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-21(2,3)23-12-10-16(11-13-23)22-20(24)18-8-4-5-9-19(18)26-15-17-7-6-14-25-17/h4-5,8-9,16-17H,6-7,10-15H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDTZLBGHXVGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC(CC1)NC(=O)C2=CC=CC=C2OCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tert-butylpiperidin-4-yl)-2-(oxolan-2-ylmethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting with a tert-butylamine derivative, the piperidine ring can be formed through cyclization reactions.

    Attachment of the Benzamide Group: The benzamide moiety can be introduced through acylation reactions using benzoyl chloride or similar reagents.

    Introduction of the Oxolan-2-ylmethoxy Group: This step might involve etherification reactions where the oxolane ring is attached to the benzamide core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(1-tert-butylpiperidin-4-yl)-2-(oxolan-2-ylmethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-tert-butylpiperidin-4-yl)-2-(oxolan-2-ylmethoxy)benzamide would depend on its specific interactions with molecular targets. This might involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(1-tert-butylpiperidin-4-yl)-2-(methoxy)benzamide: Lacks the oxolane ring, which might affect its chemical properties and biological activity.

    N-(1-tert-butylpiperidin-4-yl)-2-(ethoxy)benzamide: Similar structure but with an ethoxy group instead of an oxolane ring.

Uniqueness

N-(1-tert-butylpiperidin-4-yl)-2-(oxolan-2-ylmethoxy)benzamide is unique due to the presence of the oxolane ring, which can influence its reactivity and interactions with biological targets. This structural feature might confer specific advantages in terms of stability, solubility, or binding affinity.

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